molecular formula C14H15N3O3 B2889665 1-(3-(1,2,4-Oxadiazol-3-yl)pyrrolidin-1-yl)-2-phenoxyethanone CAS No. 2034286-03-6

1-(3-(1,2,4-Oxadiazol-3-yl)pyrrolidin-1-yl)-2-phenoxyethanone

Cat. No. B2889665
CAS RN: 2034286-03-6
M. Wt: 273.292
InChI Key: IAFQBYBEXHBOOV-UHFFFAOYSA-N
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Description

The compound “1-(3-(1,2,4-Oxadiazol-3-yl)pyrrolidin-1-yl)-2-phenoxyethanone” is a complex organic molecule that contains several functional groups, including an oxadiazole ring, a pyrrolidine ring, and a phenoxy group .


Synthesis Analysis

While specific synthesis methods for this compound were not found, compounds with similar functional groups are often synthesized through various organic reactions . For example, imidazole compounds, which are similar to oxadiazoles, can be synthesized from glyoxal and ammonia .


Molecular Structure Analysis

The molecular structure of this compound would be characterized by the presence of an oxadiazole ring, a pyrrolidine ring, and a phenoxy group . The oxadiazole ring is a five-membered heterocyclic ring containing three atoms of carbon and two atoms of nitrogen .


Chemical Reactions Analysis

The chemical reactivity of this compound would likely be influenced by the presence of the oxadiazole and pyrrolidine rings, as well as the phenoxy group .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the oxadiazole ring could contribute to its chemical stability and reactivity .

Scientific Research Applications

Chemical Synthesis and Reactivity

The compound 1-(3-(1,2,4-Oxadiazol-3-yl)pyrrolidin-1-yl)-2-phenoxyethanone, related to 1,3,4-oxadiazoles and pyrrolidine derivatives, has been explored in various synthetic and chemical reactivity studies. For instance, the acid-catalyzed ring opening in related pyrrolidine carboxamides leads to the formation of novel compounds such as dibenzoxanthenes, diarylmethanes, and calixarenes, demonstrating the versatility of these structures in chemical transformations (Gazizov et al., 2015). Moreover, 1,3,4-oxadiazole derivatives are noted for their fluorescent properties, making them useful in the development of red fluorescent materials for OLED devices, showcasing their potential in electronic and photonic applications (Gorohmaru et al., 2002).

Anticancer Activity

Research into the anticancer properties of substituted 1,3,4-oxadiazoles has been a focal point, with studies indicating that the functionalization of the tetrahydropyridine (THP) ring system, which is found in biologically active compounds, may enhance the anticancer activity of 1,3,4-oxadiazole derivatives. This insight is based on the synthesis of such derivatives and their evaluated efficacy on cancer cell lines, providing a foundation for further drug development and therapeutic applications (Redda & Gangapuram, 2007).

Electronic Materials

The exploration of 1,3,4-oxadiazole derivatives extends into the field of materials science, particularly in the development of novel electronic materials. For instance, rigid-rod fully aromatic poly(1,3,4-oxadiazole)s have been studied for their reversible reduction behavior and potential use as electron transport materials in LEDs and other electronic devices. These polymers exhibit properties that are advantageous for processing into thin films, highlighting their applicability in next-generation electronic and optoelectronic devices (Janietz & Anlauf, 2002).

Luminescent Materials

Furthermore, the integration of 1,3,4-oxadiazole units into compounds with pyrazolo[1,5-a]pyridine units has led to the development of novel luminescent materials. These compounds have been characterized for their absorption and fluorescence properties, displaying potential for applications in dye and pigment formulations, indicative of their utility in creating materials with specific optical characteristics (Yang et al., 2011).

Future Directions

The future research directions could involve studying the biological activity of this compound, as well as optimizing its synthesis process. Further studies could also explore its potential applications in various fields such as medicine and materials science .

properties

IUPAC Name

1-[3-(1,2,4-oxadiazol-3-yl)pyrrolidin-1-yl]-2-phenoxyethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H15N3O3/c18-13(9-19-12-4-2-1-3-5-12)17-7-6-11(8-17)14-15-10-20-16-14/h1-5,10-11H,6-9H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IAFQBYBEXHBOOV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CC1C2=NOC=N2)C(=O)COC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H15N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

273.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(3-(1,2,4-Oxadiazol-3-yl)pyrrolidin-1-yl)-2-phenoxyethanone

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